1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
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Overview
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of two benzyl groups substituted with ethoxy, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzyl Halides: The starting materials, 3-ethoxy-4-methoxybenzyl chloride and 4-(methylsulfanyl)benzyl chloride, are prepared by reacting the corresponding benzyl alcohols with thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl halides are then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired piperazine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a tool compound in studying the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine depends on its specific application:
Pharmacological Effects: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects.
Biochemical Pathways: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler piperazine derivative with stimulant properties.
4-Methylpiperazine: Another piperazine derivative with different substituents, used in various chemical syntheses.
1-(4-Methoxybenzyl)piperazine: A compound with a similar structure but lacking the ethoxy and methylsulfanyl groups.
Uniqueness: 1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to the presence of both ethoxy and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These unique substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O2S/c1-4-26-22-15-19(7-10-21(22)25-2)17-24-13-11-23(12-14-24)16-18-5-8-20(27-3)9-6-18/h5-10,15H,4,11-14,16-17H2,1-3H3 |
InChI Key |
ZUBKNOPZWTUSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC)OC |
Origin of Product |
United States |
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